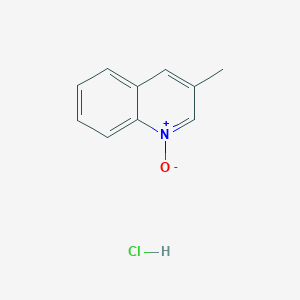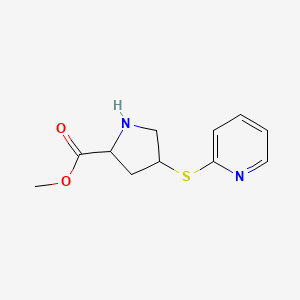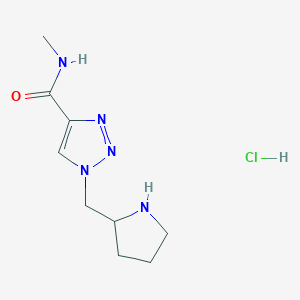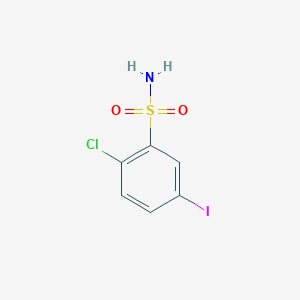
3-Methylquinolin-1-ium-1-olate hydrochloride
Übersicht
Beschreibung
3-Methylquinolin-1-ium-1-olate hydrochloride is a chemical compound with the molecular formula C10H10ClNO and a molecular weight of 195.64 g/mol . It is intended for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO.ClH/c1-8-6-9-4-2-3-5-10(9)11(12)7-8;/h2-7H,1H3;1H . This code provides a specific textual identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound has a molecular weight of 195.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds related to 3-Methylquinolin-1-ium-1-olate hydrochloride have been synthesized and characterized, demonstrating their importance in the creation of novel ligands and metal complexes. For instance, the synthesis of novel ligands by reacting 1-methyl-1,2-dihydroquinolin-4-ol with chloromethyl-8-hydroxyquinoline hydrochloride has led to the creation of metal complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II), investigated for their physicochemical properties and antimicrobial activities (K. Patel & H. S. Patel, 2017).
Antimicrobial Activity
These compounds have shown significant in vitro antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Bacillus megaterium, Escherichia coli, Proteus vulgaris, and the fungus Aspergillus niger, highlighting their potential in developing new antimicrobial agents (K. Patel & H. S. Patel, 2017).
Anticancer Activity
Research has also delved into the anticancer potential of these compounds, with studies revealing their efficacy against cancer cell lines. Notably, the synthesis of oxazolo and oxazinoquinolinone derivatives from 3-nitro-4-hydroxy-1-methylquinolin-2(1H)-one has shown strong antiproliferative effects against HepG-2 and MCF-7 cell lines, suggesting a high therapeutic index for these aminoquinoline compounds (Nancy Talaat et al., 2022).
Material Science Applications
In material sciences, quinolinone derivatives have been synthesized and evaluated as antioxidants for lubricating grease, indicating their utility in industrial applications. The antioxidant efficiency of these derivatives in lubricating greases was investigated, showing promising results for enhancing the longevity and performance of lubricants (Modather F. Hussein et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-methyl-1-oxidoquinolin-1-ium;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c1-8-6-9-4-2-3-5-10(9)11(12)7-8;/h2-7H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZMBNTVYTYKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N+](=C1)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(3-Methylpyridin-2-yl)cyclopropyl]methanamine](/img/structure/B1433235.png)


![6,6-Difluorospiro[2.5]octane-1-carboxylic acid](/img/structure/B1433241.png)






